1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes methoxy, methylbutoxy, and methylpyridinyl groups
Preparation Methods
The synthesis of 1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The reaction typically involves the use of organoboron reagents and palladium catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical research.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of methoxy and methylpyridinyl groups allows it to bind to certain enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives, which share a similar core structure but differ in their substituent groups. These differences can significantly impact their chemical properties and applications. For example, compounds with different substituents may have varying levels of reactivity or biological activity .
Properties
Molecular Formula |
C29H28N2O5 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H28N2O5/c1-17(2)13-14-35-22-11-10-19(15-23(22)34-4)26-25-27(32)20-7-5-6-8-21(20)36-28(25)29(33)31(26)24-12-9-18(3)16-30-24/h5-12,15-17,26H,13-14H2,1-4H3 |
InChI Key |
ANVUVKPPIDFVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OCCC(C)C)OC |
Origin of Product |
United States |
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